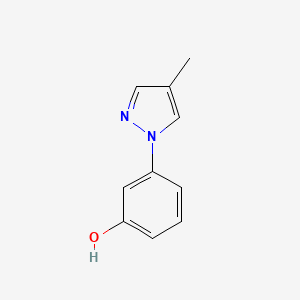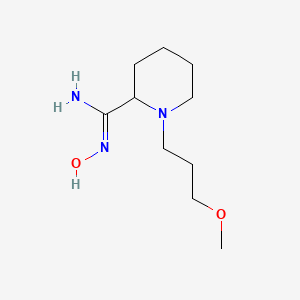
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid, also known as GT-3 or glycine transporter 1 (GlyT1) inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. GT-3 is a potent inhibitor of GlyT1, which is responsible for the reuptake of glycine, a neurotransmitter that plays a crucial role in the central nervous system.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of glycine in the brain, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors, leading to improved cognitive function and memory. Moreover, it has been found to have antipsychotic, antidepressant, and anxiolytic effects, making it a promising candidate for the treatment of schizophrenia, depression, and anxiety disorders.
Wirkmechanismus
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid works by inhibiting the reuptake of glycine by GlyT1. This leads to an increase in extracellular glycine levels, which can enhance the activity of NMDA receptors. NMDA receptors are involved in various physiological processes, including learning and memory, and their dysfunction has been implicated in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid has been shown to increase the levels of glycine in the brain, leading to enhanced NMDA receptor activity. This can improve cognitive function and memory and has been found to have antipsychotic, antidepressant, and anxiolytic effects. Moreover, it has been shown to have a neuroprotective effect against ischemic injury, making it a potential candidate for the treatment of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid is a potent and selective inhibitor of GlyT1, making it a valuable tool for studying the role of glycine in the central nervous system. However, its low solubility in water and the relatively low yield of its synthesis method can be a limitation for lab experiments.
Zukünftige Richtungen
The potential therapeutic applications of 2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid are still being explored, and there are several future directions for research in this field. One direction is to investigate its efficacy in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to develop more efficient synthesis methods and improve its pharmacokinetic properties to enhance its therapeutic potential. Finally, the development of more selective GlyT1 inhibitors could provide a better understanding of the role of glycine in the central nervous system and lead to the development of novel therapies for neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid involves the reaction of 2-methyl-3-oxobutanoic acid with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the final product. The yield of this synthesis method is reported to be around 50%.
Eigenschaften
IUPAC Name |
2-hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-9(14,8(12)13)5-10-7(11)6-3-2-4-15-6/h2-4,14H,5H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWSIULUZQLZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CS1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)
![4-[[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]methyl]pyridine-2-carbonitrile](/img/structure/B7578880.png)
![1-[(3-Carbamimidoylphenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7578892.png)


![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)


![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)
![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)
![3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)
![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)